4-Iodoisothiazole

概要

説明

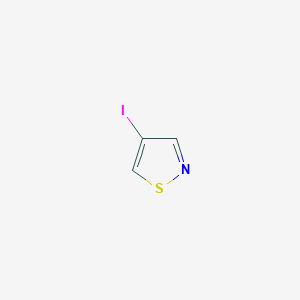

4-Iodoisothiazole is a heterocyclic compound that features a five-membered ring containing sulfur, nitrogen, and iodine atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

準備方法

Synthetic Routes and Reaction Conditions: 4-Iodoisothiazole can be synthesized through several methods. One common approach involves the lithiation of isothiazole at the C-4 position followed by quenching with iodine. Another method includes the diazotization of 4-aminoisothiazole with isoamyl nitrite and iodine in nitromethane .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, treating this compound with ethylmagnesium bromide can yield various 4-substituted isothiazoles .

化学反応の分析

Cross-Coupling Reactions

4-Iodoisothiazole serves as a key substrate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position:

-

Suzuki–Miyaura Coupling : Reacts with aryl/alkenyl boronic acids under Pd catalysis to form biaryl or styryl derivatives. For example, coupling with 4-hydroxystyryl boronic acid yielded 4-(4-hydroxystyryl)isothiazole, a compound with demonstrated estrogen receptor-α ligand activity .

-

Sonogashira Coupling : Forms alkynylated derivatives when reacted with terminal alkynes. While effective, this method often suffers from low yields (~30%) and competing side reactions .

Nucleophilic Substitution

The iodine atom at position 4 is susceptible to nucleophilic displacement under mild conditions:

-

Thiocyanation : Treatment with potassium thiocyanate (KSCN) and Pd(OAc)₂ in acetonitrile produces 4-thiocyano-2-aminothiazoles. Iron(III) bromide (FeBr₃) as a catalyst instead yields 5-thiocyano derivatives .

-

Halogen Exchange : Bromine or chlorine can replace iodine via halogen dance reactions. For instance, using LiHMDS (lithium bis(trimethylsilyl)amide) induces long-range migration of halogens in dibrominated thiazoles, suggesting analogous reactivity for this compound .

Metal-Catalyzed Functionalization

Transition metals facilitate regioselective modifications:

-

Palladium-Catalyzed Vinylation : Vinyl azides react with this compound in the presence of Pd(OAc)₂ to form 4-substituted 2-aminothiazoles. Electron-withdrawing groups on the azide reduce yields .

-

Iridium-Catalyzed Ylide Insertion : Ir complexes enable the synthesis of thiazole libraries via ylide intermediates, applicable to this compound derivatives .

Cyclization and Ring Expansion

This compound participates in annulation reactions to construct fused heterocycles:

-

(4+1)-Heterocyclization : Reacts with α-keto thioesters and NH₄OAc to form 3,5-disubstituted isothiazoles via imine formation and aerial oxidation .

-

Isothiazolo[4,5-b]pyridine Synthesis : Dihalogenated intermediates undergo regioselective functionalization to access kinase inhibitor scaffolds, though analogous this compound derivatives showed limited activity in cyclin G-associated kinase (GAK) assays .

Reaction Conditions and Yields

Key data on synthetic efficiency:

| Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 20–40 | |

| Thiocyanation | Pd(OAc)₂ | CH₃CN | 70–85 | |

| Halogen Dance | LiHMDS | THF | 54–85 | |

| Vinyl Azide Coupling | FeBr₃ | CH₃CN | 64–90 |

Challenges and Limitations

科学的研究の応用

Scientific Research Applications

- Chemical Synthesis: 4-Iodoisothiazole is used as a building block in synthesizing complex molecules. Its iodine substituent provides a reactive site for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions.

- Long-Range Halogen Dance Reactions: 4-Iodoisothiazoles, specifically 4-bromo-5-iodothiazoles, participate in base-induced long-range halogen dance reactions. These reactions involve the migration of the iodine group to a position neighboring the sulfur atom in another heterocyclic ring when treated with lithium bis(trimethylsilyl)amide (LiHMDS) .

Potential in Anticancer Research

Isothiazole derivatives, including those structurally related to this compound, have demonstrated potential as anticancer agents . The mechanism involves inhibiting tyrosine kinases, which are often overexpressed or mutated in various human cancers .

- Tyrosine Kinase Inhibition: Aberrant tyrosine kinases can transform normal cells into malignant tumor cells. Inhibitors of receptor tyrosine kinases, like isothiazole derivatives, can selectively inhibit the growth of mammalian cancer cells . Tyrosine kinases are implicated in cancers such as brain, melanoma, lung, breast, and others .

- Treatment of Hyperproliferative Diseases: Isothiazole derivatives are useful in treating hyperproliferative diseases, including various cancers. These compounds can be used to treat diseases such as psoriasis, lung cancer, bone cancer, pancreatic cancer, skin cancer, cancer of the head and neck, cutaneous or intraocular melanoma, uterine cancer, ovarian cancer, rectal cancer, stomach cancer, colon cancer, breast cancer, and gynecologic tumors .

Pharmaceutical Applications

Isothiazole derivatives have a wide range of biological activities, making them valuable in drug design .

- Synergistic Effects with Anticancer Drugs: Isothiazole derivatives can act as adjuvants to enhance the efficacy of existing chemotherapy drugs. For example, specific isothiazole derivatives have shown a potentiating effect when mixed with antitumor agents like cisplatin, allowing for a significant reduction in the dose of the chemotherapy drug required .

- Inhibitory Activity Against Enzymes: Certain isothiazoles have demonstrated inhibitory activity against COX-1 and COX-2 cyclooxygenases and 5-LOX lipoxygenase, making them potential candidates against mitogen-activated p38α protein kinase .

Data Table: Applications of Isothiazole Derivatives

Case Studies

- Halogen Dance Reactions: Research has demonstrated long-range halogen dance reactions using iodinated 2,4′-bithiazoles. The migration of the iodine group was confirmed by the disappearance of the C2′-proton and the appearance of the C5-proton in 1H-NMR spectral data .

- Synergistic Effect in Cancer Treatment: Studies have shown that combining specific isothiazole derivatives with cisplatin can lead to a noticeable antiproliferative activity and death of C6 glioma cells, even when cisplatin alone does not exhibit a cytotoxic effect at the diluted dose .

作用機序

The mechanism of action of 4-iodoisothiazole and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects. For example, some derivatives act as inhibitors of kinases involved in cancer cell proliferation .

類似化合物との比較

Isothiazole: The parent compound, which lacks the iodine substituent.

Benzisothiazole: A benzo-fused analog with similar biological activities.

Thiazole: A structurally related compound with a sulfur and nitrogen atom in the ring.

Uniqueness: 4-Iodoisothiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .

生物活性

4-Iodoisothiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. This article provides a comprehensive overview of its biological activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 4-position of the isothiazole ring. This substitution plays a crucial role in its reactivity and biological activity, enhancing its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing isothiazole rings, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against a range of bacterial strains, making them potential candidates for antibiotic development.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiprotozoal Activity

This compound has been shown to possess potent antiprotozoal activity. A study highlighted its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited an IC50 value of 0.37 µM, nearly 28 times more active than the reference drug benznidazole . Additionally, it demonstrated high giardicidal activity with an IC50 value of 10 nM, outperforming standard treatments like metronidazole .

Table 2: Antiprotozoal Activity of this compound

| Protozoan Species | IC50 (µM) | Reference Drug |

|---|---|---|

| Trypanosoma brucei | 0.37 | Benznidazole |

| Giardia lamblia | 0.01 | Metronidazole |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that it inhibited the growth of various cancer cell lines. For instance, it exhibited IC50 values of 3.15 µM against the MGC803 cell line and 8.17 µM against the HTC-116 cell line, which are significantly lower than those observed with standard chemotherapeutic agents like 5-fluorouracil .

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MGC803 | 3.15 | 5-Fluorouracil |

| HTC-116 | 8.17 | 5-Fluorouracil |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The presence of the iodine atom enhances its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes involved in critical biological processes.

Case Studies

- Antiprotozoal Efficacy : A study conducted on mice infected with Trypanosoma brucei showed that treatment with this compound significantly reduced blood parasitemia levels compared to untreated controls .

- Cancer Cell Proliferation : In a comparative study involving various anticancer agents, this compound was found to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

特性

IUPAC Name |

4-iodo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPLUOOTMBZERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447256 | |

| Record name | 4-Iodoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49602-28-0 | |

| Record name | 4-Iodoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。